molecular formula C8H5F4NO B1302122 3-Fluoro-5-(trifluoromethyl)benzamide CAS No. 207986-20-7

3-Fluoro-5-(trifluoromethyl)benzamide

Cat. No. B1302122
CAS RN: 207986-20-7
M. Wt: 207.12 g/mol
InChI Key: BBUBHNZCRQRAQG-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)benzamide is a chemical compound that has been used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors for the treatment of high cholesterol . It is also used in the preparation of substituted pyrimidines with dithioacetals for antimicrobial activity .


Synthesis Analysis

3-(Trifluoromethyl)benzamide can be prepared from 1-bromo-3-trifluoromethylbenzene via palladium-catalyzed aminocarbonylation with formamide . It forms the core moiety of N - [ (substituted 1 H -imidazol-1-yl)propyl]benzamides, with potential as antihypertensive agents .


Chemical Reactions Analysis

3-Fluoro-5-(trifluoromethyl)benzamide can participate in various chemical reactions. For instance, it can be employed as an amine to generate different trityl-based pro-tags, by treating with activated carboxyl group-containing trityl synthons . It can also be easily attached to molecule scaffolds through amination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)benzamide include a melting point of 104-108 °C . It is also known to be a solid at room temperature .

Scientific Research Applications

Pharmaceutical Drug Development

3-Fluoro-5-(trifluoromethyl)benzamide: is a valuable compound in the development of pharmaceutical drugs due to the presence of the trifluoromethyl group. This group is known for enhancing the biological activity and metabolic stability of pharmaceuticals . The compound can serve as a core structure for the synthesis of various drugs, particularly those targeting disorders where modulation of protein interactions is crucial.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound’s excellent lipophilicity and binding affinity make it a prime candidate for the synthesis of APIs. Its fluorinated substituents contribute to the efficacy and selectivity of the APIs, which is essential for the development of new medications .

Material Science

In material science, 3-Fluoro-5-(trifluoromethyl)benzamide can be used to create mechanically adaptable molecular crystals. These crystals have potential applications in flexible smart materials and devices, which can be employed in various technological advancements .

Antihypertensive Agents

The benzamide moiety of 3-Fluoro-5-(trifluoromethyl)benzamide can form the core structure of N-[(substituted 1H-imidazol-1-yl)propyl]benzamides, which show promise as antihypertensive agents. This application highlights the compound’s role in cardiovascular drug research .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Fluorine-containing compounds, including 3-Fluoro-5-(trifluoromethyl)benzamide, have numerous pharmacological activities and are found in many FDA-approved drugs . Therefore, the future directions of this compound could involve further exploration of its potential uses in the pharmaceutical industry .

properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUBHNZCRQRAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372128
Record name 3-Fluoro-5-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(trifluoromethyl)benzamide

CAS RN

207986-20-7
Record name 3-Fluoro-5-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207986-20-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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